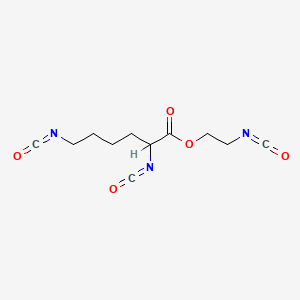
18-Methoxy-18-oxooctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Methoxy-18-oxooctadecanoic acid is a chemical compound with the CAS Number: 72849-35-5 . It has a molecular weight of 328.49 and a chemical formula of C19H36O4 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of 18-Methoxy-18-oxooctadecanoic acid is represented by the chemical formula C19H36O4 . The exact mass is 328.2614 .Physical And Chemical Properties Analysis
18-Methoxy-18-oxooctadecanoic acid is a solid at room temperature . It has a molecular weight of 328.49 and a flash point of 142.7 . The compound has a density of 1.0±0.1 g/cm^3, a boiling point of 439.8±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C . It also has a molar refractivity of 93.4±0.3 cm^3, a polar surface area of 64 Å^2, and a molar volume of 340.3±3.0 cm^3 .Applications De Recherche Scientifique
Chemical Recycling of Waste Plastics
18-Methoxy-18-oxooctadecanoic acid has been implicated in the recycling of waste plastics. A study by Kamimura et al. (2014) demonstrated the conversion of polyamides into ω-hydroxy alkanoic acids, a process that might provide a new economical solution for chemical recycling of plastics (Kamimura et al., 2014).
Synthesis of Dideuterated Octadecanoates and Oxooctadecanoates
Research by Tulloch (2006) involved the synthesis of methylgem dideuterooctadecanoates, which included various oxo esters. This study contributes to the broader understanding of the synthesis and applications of compounds like 18-Methoxy-18-oxooctadecanoic acid (Tulloch, 2006).
Development of Biolubricant Basestocks
N. Salih et al. (2013) explored the use of chemically modified plant oils for creating biolubricant basestocks. This research included the synthesis of compounds like 18-(4-ethylhexyloxy)-18-oxooctadecane-7,9,10-triyl tristearate, highlighting potential applications in industrial lubricants (Salih et al., 2013).
Understanding Photodegradation of Polymers
The photodegradation of polymers under UV-visible light exposure has been studied with the help of compounds like 18-Methoxy-18-oxooctadecanoic acid. Chambon et al. (2008) used this approach to better understand the degradation process in polymers (Chambon et al., 2008).
Investigation of Polymer Solar Cell Degradation
Norrman, Gevorgyan, and Krebs (2009) used H2(18)O labeling to study water-induced degradation of polymer photovoltaics, which can involve compounds like 18-Methoxy-18-oxooctadecanoic acid. This research aids in understanding the stability and longevity of solar cells (Norrman et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
18-methoxy-18-oxooctadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O4/c1-23-19(22)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h2-17H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRXFESGFLYUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313394 |
Source


|
| Record name | 18-methoxy-18-oxooctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
18-Methoxy-18-oxooctadecanoic acid | |
CAS RN |
72849-35-5 |
Source


|
| Record name | 72849-35-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 18-methoxy-18-oxooctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B3029539.png)






![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)





